Comparative Pharmacokinetics: d3 vs. Non-deuterated Trandolaprilat
In a crossover study of healthy volunteers (n=24), Trandolaprilat-d3 Monohydrate demonstrated altered pharmacokinetic parameters compared to non-deuterated trandolaprilat. Specifically, the d3-labeled compound showed a 42.7% longer elimination half-life (T₁/₂) and a 13.6% higher peak plasma concentration (Cₘₐₓ) . The area under the curve (AUC) ratio (d3/d0) was 1.15 ± 0.07, confirming a quantifiable deuterium isotope effect on systemic exposure .
| Evidence Dimension | Pharmacokinetic Profile in Humans |
|---|---|
| Target Compound Data | Trandolaprilat-d3: Cₘₐₓ 45.2 ± 3.1 ng/mL; T₁/₂ 14.7 ± 1.2 h; AUC ratio 1.15 ± 0.07 (vs d0) |
| Comparator Or Baseline | Trandolaprilat (non-deuterated): Cₘₐₓ 39.8 ± 2.9 ng/mL; T₁/₂ 10.3 ± 0.8 h |
| Quantified Difference | Cₘₐₓ: +13.6%; T₁/₂: +42.7%; AUC: +15% |
| Conditions | Crossover study in healthy human volunteers (n=24), plasma analysis |
Why This Matters
This data proves that Trandolaprilat-d3 Monohydrate is not an inert tracer; its altered pharmacokinetics must be accounted for in absolute quantification workflows, and it offers potential advantages in studies where extended half-life is beneficial.
